Benzyl 2-(benzyloxy)-2-methylpropanoate

Organic Synthesis Protecting Group Chemical Intermediate

Benzyl 2-(benzyloxy)-2-methylpropanoate (CAS 347400-73-1) is a doubly protected derivative of 2-hydroxyisobutyric acid, featuring both a benzyl ester and a benzyl ether. With a molecular formula of C18H20O3 and a molecular weight of 284.35 g/mol, it serves as a stable, fully protected synthon for introducing the 2-hydroxy-2-methylpropanoate scaffold into more complex molecules.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 347400-73-1
Cat. No. B3131000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(benzyloxy)-2-methylpropanoate
CAS347400-73-1
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C18H20O3/c1-18(2,21-14-16-11-7-4-8-12-16)17(19)20-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3
InChIKeyPKBXXTDJYMWGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(benzyloxy)-2-methylpropanoate (CAS 347400-73-1): A Protected 2-Hydroxyisobutyric Acid Synthon


Benzyl 2-(benzyloxy)-2-methylpropanoate (CAS 347400-73-1) is a doubly protected derivative of 2-hydroxyisobutyric acid, featuring both a benzyl ester and a benzyl ether . With a molecular formula of C18H20O3 and a molecular weight of 284.35 g/mol, it serves as a stable, fully protected synthon for introducing the 2-hydroxy-2-methylpropanoate scaffold into more complex molecules . Its primary utility lies in organic synthesis as an intermediate, where the orthogonal or sequential deprotection of the benzyl-based groups can be strategically employed [1].

Why Benzyl 2-(benzyloxy)-2-methylpropanoate Cannot Be Replaced by Generic Analogs


In synthetic chemistry, substituting a protected intermediate like Benzyl 2-(benzyloxy)-2-methylpropanoate with a close analog (e.g., the free acid or a methyl ester) is not straightforward. The presence of two benzyl protecting groups on the same molecule provides a specific, highly lipophilic character and dictates the conditions for selective deprotection. Using the free acid (2-(benzyloxy)-2-methylpropanoic acid) introduces a reactive carboxylic acid moiety that can interfere in multi-step syntheses. Conversely, using a methyl ester changes the deprotection strategy, as methyl ester cleavage typically requires harsher saponification conditions incompatible with base-sensitive substrates, whereas the benzyl ester can be removed under neutral hydrogenolysis conditions. This specificity in protecting group strategy creates a functional lock-and-key scenario, where the compound's value is tied to its precise dual-protection architecture, rendering simple substitution chemically invalid for a given synthetic route [1].

Quantitative Differentiation Data for Benzyl 2-(benzyloxy)-2-methylpropanoate


Absence of Direct Comparative Pharmacological or Biological Data

A comprehensive search of primary literature and patents did not yield any head-to-head biological, pharmacological, or in vivo studies comparing Benzyl 2-(benzyloxy)-2-methylpropanoate to its closest analogs. The compound's differentiation is thus based on its chemical properties and role as a synthetic intermediate rather than direct biological superiority. High-strength quantitative comparative evidence for biological application selection is currently unavailable [1].

Organic Synthesis Protecting Group Chemical Intermediate

Supplier-Specified Purity as a Key Differentiator for Chemical Procurement

Vendor-sourced analytical data provides the only quantitative point of differentiation. Benzyl 2-(benzyloxy)-2-methylpropanoate is commercially available with a verified purity of 95% . This contrasts with the closely related free acid, 2-(benzyloxy)-2-methylpropanoic acid, which is offered at a higher purity of 98% . This difference in available purity grades is a direct procurement consideration; for applications requiring the ester, the 95% purity must be factored into reaction stoichiometry, whereas higher purity acid may be available if the synthetic route can be adapted.

Chemical Purity Procurement Specification Synthetic Intermediate

Validated Role as a Key Intermediate in Patented Pharmaceutical Synthesis

The compound's specific utility is validated by its documented use as an intermediate. Patent WO2013/142269 A1 explicitly lists 2-(benzyloxy)-2-methylpropanoic acid, the direct precursor to Benzyl 2-(benzyloxy)-2-methylpropanoate, in the synthesis of imidazotriazinone compounds, a class of phosphodiesterase (PDE) inhibitors [1]. This establishes a demonstrated industrial application pathway where the doubly protected ester form is a necessary, procurable synthon for target molecules under development. No other simple ester of this acid was mentioned in this specific patent context.

Pharmaceutical Synthesis Imidazotriazinone Patent Intermediate

Optimal Use Cases for Benzyl 2-(benzyloxy)-2-methylpropanoate in Research and Development


Synthesis of Imidazotriazinone PDE Inhibitors and Structural Analogs

Based on its citation in patent WO2013/142269 A1, the primary high-value application is as a protected intermediate in the multi-step synthesis of imidazotriazinone compounds, which are under investigation as phosphodiesterase inhibitors [1]. Researchers pursuing this class of molecules or their analogs would need to procure this specific benzyl ester to follow the validated synthetic pathway.

Preparation of Complex Molecules Requiring Orthogonal Deprotection Strategies

In synthetic routes where a 2-hydroxyisobutyric acid moiety must be introduced in a protected form and later unveiled under neutral conditions, this compound is a strategic choice. The benzyl ester can be removed via hydrogenolysis without affecting base-sensitive groups, a key advantage over generic methyl or ethyl esters that require alkaline hydrolysis .

Use as a Reference Standard in Analytical Method Development

Given its defined purity (95%) and unique structure featuring two chromophoric benzyl groups, this compound can serve as a reference standard for developing HPLC or LC-MS methods aimed at monitoring reactions involving benzyl-protected intermediates, particularly in process chemistry for the pharmaceuticals sector [1].

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